Dmask
Overview
Description
“Dmask” is a chemical compound with the molecular formula C21H22O6 . . This compound is a derivative of shikonin, a naturally occurring naphthoquinone pigment found in the roots of Lithospermum erythrorhizon. Shikonin and its derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of Dmask involves several steps, starting from shikonin. The general synthetic route includes:
Esterification: Shikonin is esterified with beta,beta-dimethylacrylic acid in the presence of a suitable catalyst to form this compound.
Reaction Conditions: The reaction typically requires an acidic or basic catalyst, such as sulfuric acid or sodium hydroxide, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Dmask undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield hydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: The reactions often require specific solvents like dichloromethane or ethanol and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities.
Scientific Research Applications
Dmask has a wide range of scientific research applications:
Chemistry: In synthetic organic chemistry, this compound is used as a precursor for the synthesis of complex molecules and as a reagent in various chemical transformations.
Biology: this compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in cell culture studies to investigate its effects on cellular pathways.
Medicine: Due to its therapeutic potential, this compound is studied for its role in drug development, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of Dmask involves several molecular targets and pathways:
Molecular Targets: this compound interacts with various cellular proteins, including enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Dmask is compared with other shikonin derivatives and similar naphthoquinone compounds:
Similar Compounds: Other similar compounds include shikonin, acetylshikonin, and isobutyrylshikonin.
Uniqueness: this compound is unique due to its beta,beta-dimethylacrylic ester group, which enhances its biological activity and stability compared to other derivatives.
Properties
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATBOVZTQBLKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947396 | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-01-6, 23444-70-4, 24502-79-2 | |
Record name | Arnebin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5162-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Beta, beta-dimethylacrylshikonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arnebin 1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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